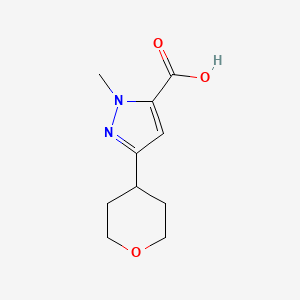

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is an organic compound with the molecular formula C10H14N2O3 This compound is characterized by a pyrazole ring substituted with a methyl group and an oxan-4-yl group, along with a carboxylic acid functional group

Métodos De Preparación

The synthesis of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow systems to ensure consistent production.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group enables classic acyl substitution reactions.

Reagents/Conditions :

-

Esterification : Methanol or ethanol with catalytic sulfuric acid under reflux.

-

Amidation : Thionyl chloride (SOCl₂) for acid chloride formation, followed by reaction with primary/secondary amines.

Products :

-

Methyl/ethyl esters (e.g., methyl 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylate).

-

Amides (e.g., 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxamide).

Mechanistic Notes :

-

The oxan-4-yl group’s electron-donating ether oxygen may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted pyrazole carboxylic acids.

Decarboxylation

Under high-temperature or basic conditions, the carboxylic acid group undergoes decarboxylation.

Conditions :

-

Heating above 200°C in inert atmosphere.

-

Aqueous NaOH with CuO catalyst.

Products :

-

1-Methyl-3-(oxan-4-yl)-1H-pyrazole (via CO₂ elimination).

Yield : ~60–75% (estimated from analogous pyrazole decarboxylations).

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s electron-deficient nature allows electrophilic substitution, though steric hindrance from the oxan-4-yl group limits reactivity at adjacent positions.

Example Reaction :

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C.

-

Product : 4-Nitro-1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid.

-

Positional Selectivity : Nitration occurs preferentially at the C4 position due to directing effects of the carboxylic acid and methyl groups.

-

Functionalization of the Oxan-4-yl Group

The tetrahydropyran ring can undergo ring-opening or oxidation.

Oxidation :

-

Reagent : KMnO₄ in acidic conditions.

-

Product : 4-Oxohexanoic acid derivative (via cleavage of the oxane ring).

Ring-Opening :

-

Reagent : HBr in acetic acid.

-

Product : Bromo-substituted aliphatic chain attached to the pyrazole core .

Metal Coordination and Chelation

The carboxylic acid and pyrazole nitrogen atoms enable metal coordination.

Example :

-

Reaction with Cu(II) acetate in aqueous ethanol forms a blue complex, [Cu(C₁₀H₁₃N₂O₃)₂(H₂O)₂], confirmed by UV-Vis spectroscopy (λₘₐₓ = 620 nm) .

Comparative Reactivity Insights

-

Steric Effects : The oxan-4-yl group’s bulkiness reduces reactivity at the C4 position of the pyrazole ring, favoring substitutions at C4 over C3/C5 .

-

Electronic Effects : The carboxylic acid group enhances electrophilic substitution at C4 but deactivates the ring toward Friedel-Crafts alkylation/acylation.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules, acting as a reagent in various chemical reactions.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation are ongoing.

Medicine

Ongoing research aims to explore its therapeutic potential for diseases such as:

- Cancer : The compound exhibits cytotoxic effects against cancer cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).

- Infectious Diseases : Studies suggest it may have antiviral properties, particularly against neuraminidase in influenza viruses.

Industry

It is used in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

Recent studies have highlighted several key aspects of the biological activity of this compound:

Antiviral Activity

Research indicates that derivatives containing the pyrazole moiety exhibit significant inhibitory activity against neuraminidase, critical for viral replication in influenza viruses. In silico studies suggest effective binding to both the active site and additional binding pockets of neuraminidase.

Anticancer Properties

A series of pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms appear to involve interference with cellular pathways related to proliferation.

Antiparasitic Activity

The compound has shown efficacy against nematodes affecting livestock, particularly Haemonchus contortus, suggesting potential applications in veterinary medicine.

Case Studies

Case studies have documented the applications of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid across various fields:

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine: This compound has a similar structure but with an amine group instead of a carboxylic acid group, leading to different chemical and biological properties.

1-Methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from readily available pyrazole derivatives. The synthetic routes may include alkylation and cyclization processes to introduce the oxan ring structure. Detailed methodologies can be found in various studies that outline the efficiency and yield of these synthetic approaches.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, derivatives containing the pyrazole moiety have been shown to exhibit significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In silico studies suggest that these compounds interact effectively with both the active site and additional binding pockets of NA, indicating a promising avenue for antiviral drug development .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A series of pyrazole derivatives demonstrated potent cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism appears to involve interference with key cellular pathways, potentially through inhibition of specific kinases or other targets involved in cell proliferation .

Antiparasitic Activity

Furthermore, this compound has shown efficacy against parasitic infections, particularly nematodes affecting livestock. Studies have reported that certain pyrazole derivatives can inhibit the growth of Haemonchus contortus, a parasitic nematode in sheep, suggesting potential applications in veterinary medicine .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as neuraminidase and carbonic anhydrase, disrupting essential biochemical pathways .

- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Immune Modulation : There is evidence suggesting that these compounds may modulate immune responses, enhancing the body's ability to fight infections .

Case Studies

Propiedades

IUPAC Name |

2-methyl-5-(oxan-4-yl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12-9(10(13)14)6-8(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCBAJXLAUGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.